N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a thiophene ring. These rings may influence the compound’s reactivity and properties. For a detailed molecular structure analysis, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used .Scientific Research Applications
Catalytic Reactions
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown effectiveness as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process requires only 3 mol % of CuCl and DMPPO for completion, with the reaction occurring at 100 °C for bromides and 80 °C for iodides (Chen et al., 2023).
Ligand Efficacy in N-Arylation
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) was identified as a suitable promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. It exhibits excellent chemoselectivity and tolerance for a range of functional groups, leading to diverse N-arylation products (Bhunia et al., 2022).
Structural and Theoretical Analysis
The structural and theoretical analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed differences in molecular packing and hydrogen bonding patterns, influencing their chemical behavior (Jotani et al., 2016).
Synthesis of Coordination Polymers
N1,N2-Di(pyridin-4-yl)oxalamide has been used in synthesizing Cu(II) coordination polymers. These polymers exhibit interesting structural features such as delicate N-H···O hydrogen bonding and intermolecular interactions, forming extended 2D networks (Kuai et al., 2014).
Safety and Hazards
Mechanism of Action
Pyridine
is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly polar solvent, with many of its properties similar to those of water. One of the most notable properties of pyridine is its nucleophilic character .
Thiophene
is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Related to benzene, thiophene has a ring of four carbon atoms and one sulfur atom .
Both pyridine and thiophene rings are present in numerous bioactive molecules and pharmaceuticals . .
Properties
IUPAC Name |
N'-pyridin-4-yl-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANASMMGQPPYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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